C15H12N2O3S
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Overview
Description
This compound is notable for its complex structure, which includes a benzimidazole ring and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone typically involves the reaction of benzimidazole derivatives with 3,4-dihydroxyacetophenone under specific conditions . The reaction is often carried out in the presence of a base, such as potassium carbonate , and a solvent like dimethyl sulfoxide (DMSO) . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-diabetic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: is similar to compounds like benzimidazole derivatives and dihydroxyacetophenone derivatives .
Uniqueness
Properties
IUPAC Name |
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9(15(19)20)17-8-16-13-12(14(17)18)11(7-21-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTJVXCOJIPVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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